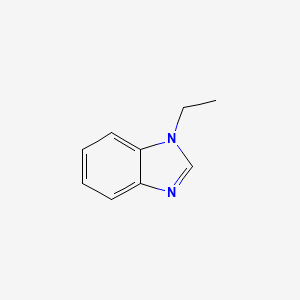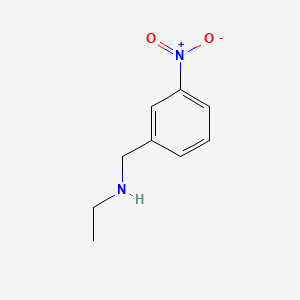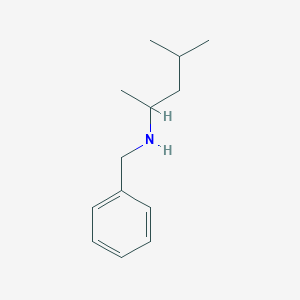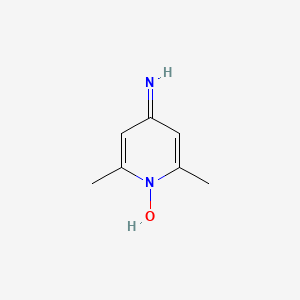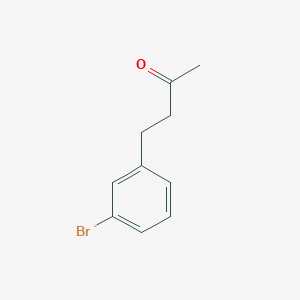
4-(3-Bromophenyl)butan-2-one
Vue d'ensemble
Description
“4-(3-Bromophenyl)butan-2-one” is a chemical compound with the CAS Number: 3506-70-5. It has a linear formula of C10H11BRO . The molecular weight of this compound is 227.1 .
Synthesis Analysis
The synthesis of “4-(3-Bromophenyl)butan-2-one” involves a solution of 3-(3-bromophenyl)-N-methoxy-N-methylpropanamide and THF, which is cooled to -78° followed by the addition of 3.0 M methylmagnesium bromide . The reaction is allowed to stir at 0°C for 2 hours. Due to the presence of unreacted starting material, additional 3.0M methylmagnesium bromide is added and allowed to stir overnight at 0°C . The reaction is then quenched with NH4Cl and the product is extracted into DCM, dried (Na2SO4), and concentrated to give the product as a light orange liquid .Molecular Structure Analysis
The IUPAC name of “4-(3-Bromophenyl)butan-2-one” is 4-(3-bromophenyl)-2-butanone . The InChI code is 1S/C10H11BrO/c1-8(12)5-6-9-3-2-4-10(11)7-9/h2-4,7H,5-6H2,1H3 .Applications De Recherche Scientifique
Synthesis and Characterization in Organic Chemistry
The compound 4-(3-Bromophenyl)butan-2-one is involved in various synthetic pathways in organic chemistry. For instance, its derivatives have been used in the electrophilic cyclization with N-Iodosuccinimide for preparing halofurans, a significant class of organic compounds (Sniady, Morreale, & Dembinski, 2007). Similarly, the synthesis of 3-Acetyl-N-aryl-4-diethylaminoselenet-2(2H)-imines from related compounds demonstrates the versatility of such compounds in creating complex organic molecules (Atanassov, Linden, & Heimgartner, 2004).
Medical and Cosmetological Applications
One notable application of a related compound, 4-(Phenylsulfanyl)butan-2-one, is in the field of medical cosmetology. It has been found to suppress melanin synthesis and melanosome maturation both in vitro and in vivo, which indicates potential uses in skin whitening treatments and the management of pigmentation disorders (Wu et al., 2015).
Catalysis and Material Science
Compounds like 4-(3-Bromophenyl)butan-2-one are also significant in catalysis and material science. An example is the use of related compounds in the one-pot tandem synthesis of 4-phenylbutan-2-ones, which involves multifunctional supported AuPd nanoalloy catalysts. Such processes highlight the importance of these compounds in creating efficient and sustainable chemical processes (Morad et al., 2017).
Antifungal and Antimicrobial Applications
Certain derivatives have shown promising antifungal and antimicrobial properties. For instance, 3-(Halogenated Phenyl)-5-Acyloxymethyl-2,5-Dihydrofuran-2-ones displayed significant in vitro activity against yeasts and molds, suggesting potential therapeutic applications (Buchta et al., 2004).
Safety And Hazards
Propriétés
IUPAC Name |
4-(3-bromophenyl)butan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c1-8(12)5-6-9-3-2-4-10(11)7-9/h2-4,7H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMAFLRMHQUMGIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00293718 | |
| Record name | 4-(3-bromophenyl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00293718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromophenyl)butan-2-one | |
CAS RN |
3506-70-5 | |
| Record name | 3506-70-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91719 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(3-bromophenyl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00293718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


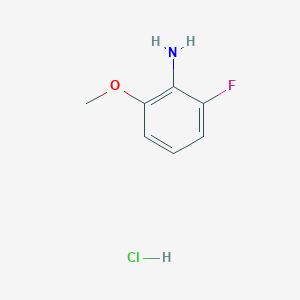
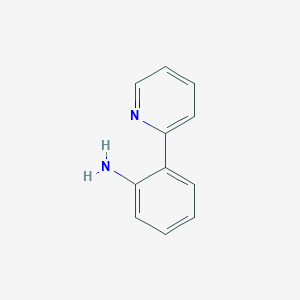
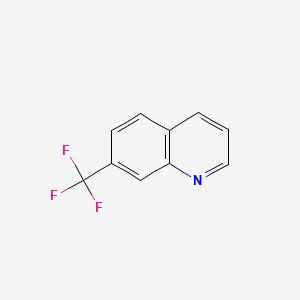
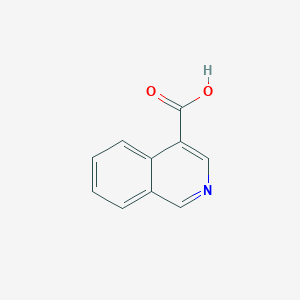
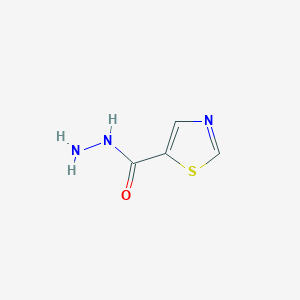
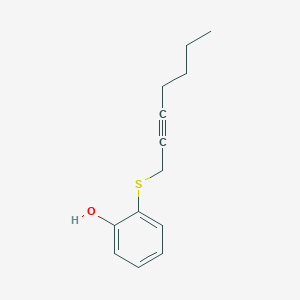
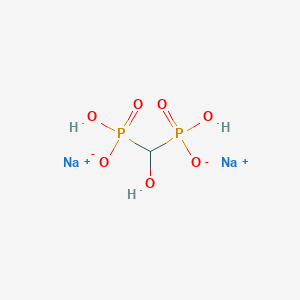
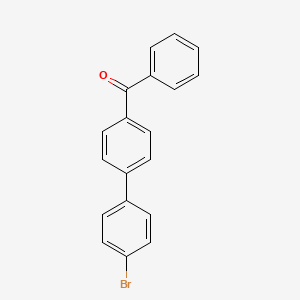
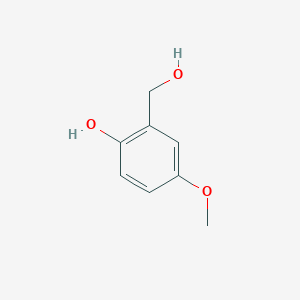
![3H-[1,2]dithiolo[3,4-b]pyridine-3-thione](/img/structure/B1331154.png)
